Cas no 188884-61-9 (4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde)

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde is a versatile aromatic aldehyde derivative featuring a dioxane-protected ethylene glycol linker. This compound is particularly useful in organic synthesis, offering a stable, protected aldehyde functionality that can be selectively deprotected under mild acidic conditions. The dioxane group enhances solubility in common organic solvents, facilitating its use in coupling reactions and as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its structural design allows for controlled reactivity, making it valuable in multi-step syntheses where selective manipulation of functional groups is required. The compound's stability and predictable reactivity profile make it a reliable intermediate for research and industrial applications.
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde structure
188884-61-9 structure
Product Name:4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
CAS No:188884-61-9
MF:C13H16O4
MW:236.263744354248
MDL:MFCD18375393
CID:2785919
Update Time:2025-09-27

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde
    • 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde
    • 4-(2-[1,3]-dioxane-2-yl-ethoxy)benzaldehyde
    • MDL: MFCD18375393
    • Inchi: 1S/C13H16O4/c14-10-11-2-4-12(5-3-11)15-9-6-13-16-7-1-8-17-13/h2-5,10,13H,1,6-9H2
    • InChI Key: SLHCNLOZEYKBIX-UHFFFAOYSA-N
    • SMILES: O1CCCOC1CCOC1C=CC(C=O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 218
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.8

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Additional information on 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde

Comprehensive Overview of 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde (CAS No. 188884-61-9)

4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde (CAS No. 188884-61-9) is a specialized organic compound widely utilized in pharmaceutical intermediates, fragrance synthesis, and advanced material research. Its unique molecular structure, featuring a benzaldehyde core linked to a 1,3-dioxane moiety via an ethoxy spacer, grants it versatile reactivity and applications. This compound has garnered significant attention in recent years due to its role in green chemistry initiatives and sustainable synthesis methodologies.

The growing demand for high-purity benzaldehyde derivatives in drug discovery has propelled research into CAS 188884-61-9. Scientists frequently search for "synthetic routes for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde" or "applications of dioxane-containing aldehydes," reflecting its importance in modern organic chemistry. The compound's ether-protected aldehyde group offers distinct advantages in multi-step syntheses where selective deprotection is required.

Recent studies highlight 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde as a key building block for chiral auxiliaries and asymmetric catalysis. Its dioxane ring provides steric control in reactions, making it valuable for creating optically active pharmaceutical intermediates. Researchers investigating "biodegradable polymer precursors" have also explored this compound's potential, aligning with global trends toward sustainable materials.

From a technical perspective, CAS 188884-61-9 demonstrates excellent stability under various conditions, a property frequently queried as "storage conditions for dioxane benzaldehyde derivatives." The 1,3-dioxane protection enhances the compound's shelf life compared to unprotected aldehydes, addressing common challenges in fine chemical manufacturing. This characteristic makes it particularly useful in industrial applications requiring long-term storage stability.

The compound's spectral data (NMR, IR, MS) has become a reference point for researchers validating similar structures, with many searching for "4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde NMR peaks." Its distinctive aldehyde proton signal and dioxane ring protons create recognizable patterns that aid in structural confirmation during synthetic workflows.

In material science applications, 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde serves as a precursor for liquid crystal materials and photoactive compounds. The search term "benzaldehyde derivatives for OLED materials" reflects this emerging application. The compound's ability to form conjugated systems when incorporated into larger structures makes it valuable for developing advanced optoelectronic materials.

Quality control parameters for CAS 188884-61-9 frequently appear in analytical chemistry discussions, particularly regarding "HPLC methods for benzaldehyde analogs." The presence of both aromatic and cyclic acetal functionalities requires specific chromatographic conditions, a technical aspect crucial for manufacturers and end-users alike.

Environmental considerations have placed 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde under scrutiny regarding "green synthesis of protected aldehydes." Recent innovations have focused on catalytic methods to produce this compound with reduced waste generation, responding to the chemical industry's push toward atom-efficient processes.

The compound's safety profile remains a common search topic, with queries like "handling precautions for 1,3-dioxane derivatives." While not classified as hazardous under standard regulations, proper laboratory practices are recommended when working with CAS 188884-61-9, especially regarding its aldehyde functionality.

Future research directions for 4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde may explore its potential in bioconjugation chemistry and prodrug development, areas where protected aldehyde groups show particular promise. The compound's balanced lipophilicity, indicated by its logP value, makes it interesting for medicinal chemistry applications requiring controlled release mechanisms.

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